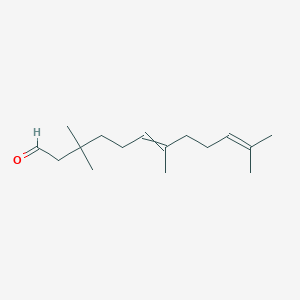
3,3,7,11-Tetramethyldodeca-6,10-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7,11-Tetramethyldodeca-6,10-dienal is an organic compound with the molecular formula C16H28O It is characterized by the presence of multiple methyl groups and double bonds, making it a unique aldehyde
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,11-Tetramethyldodeca-6,10-dienal typically involves the use of specific starting materials and reagents. One common method involves the aldol condensation of suitable precursors, followed by selective hydrogenation and oxidation steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3,7,11-Tetramethyldodeca-6,10-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,3,7,11-Tetramethyldodecanoic acid.
Reduction: Formation of 3,3,7,11-Tetramethyldodeca-6,10-dienol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,3,7,11-Tetramethyldodeca-6,10-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3,3,7,11-Tetramethyldodeca-6,10-dienal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 3,7,11-Trimethyldodeca-6,10-dienal
- 3,3,7,11-Tetramethyldodeca-6,10-dienol
- 3,3,7,11-Tetramethyldodecanoic acid
Uniqueness
3,3,7,11-Tetramethyldodeca-6,10-dienal is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
特性
CAS番号 |
104746-48-7 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
3,3,7,11-tetramethyldodeca-6,10-dienal |
InChI |
InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4,5)12-13-17/h8,10,13H,6-7,9,11-12H2,1-5H3 |
InChIキー |
XWANRNDWDOTYFU-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(C)(C)CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















